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Compound of Interest

Compound Name: 2,6-Dichloronicotinic acid

Cat. No.: B026090 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Dichloronicotinic acid, a chlorinated derivative of nicotinic acid, is a highly versatile and

reactive chemical intermediate. Its unique structure, featuring two chlorine atoms on the

pyridine ring, makes it an invaluable building block in the synthesis of a wide array of complex

molecules.[1] The presence of these chlorine atoms enhances the compound's reactivity,

allowing for diverse chemical transformations such as nucleophilic substitution and cross-

coupling reactions.[1][2] This guide provides a comprehensive overview of the properties,

synthesis, and key applications of 2,6-dichloronicotinic acid, with a focus on its role in the

development of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 2,6-dichloronicotinic
acid is essential for its effective use in synthesis. The following tables summarize key

quantitative data for this compound.

Table 1: Physical and Chemical Properties of 2,6-Dichloronicotinic Acid
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Property Value Source

Molecular Formula C₆H₃Cl₂NO₂ [1][3]

Molecular Weight 192.00 g/mol [1][3]

CAS Number 38496-18-3 [1]

Appearance
White to light yellow crystalline

powder
[1][4]

Melting Point 146 - 150 °C [1]

Boiling Point (Predicted) 351.2 ± 37.0 °C

Density (Predicted) 1.612 ± 0.06 g/cm³

pKa (Predicted) 1.77 ± 0.28

Solubility Soluble in DMSO, Methanol [5]

Storage
Store at 2 - 8 °C in a dry, dark

place
[1]

Table 2: Spectroscopic Data for 2,6-Dichloronicotinic Acid

Spectrum Key Data Source

¹H NMR (DMSO-d₆, 400 MHz)
δ 7.85 (s, 2H), 13.90 (br s, 1H,

OH)
[5]

¹³C NMR Spectra available in databases [6]

Infrared (IR) Conforms to structure [4]

Mass Spectrometry (MS) Data available in databases [3]

Synthesis of 2,6-Dichloronicotinic Acid
While various synthetic routes to 2,6-dichloronicotinic acid exist, a common laboratory-scale

preparation involves the chlorination of a suitable precursor. One documented method is the
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synthesis of its isomer, 2,6-dichloroisonicotinic acid, from citrazinic acid, which provides a

generalizable procedure for this class of compounds.

Experimental Protocol: Synthesis of 2,6-
Dichloroisonicotinic Acid from Citrazinic Acid
This protocol describes the synthesis of 2,6-dichloroisonicotinic acid, an isomer of the target

compound. The principles of this reaction are applicable to the synthesis of related chlorinated

pyridine carboxylic acids.

Materials:

Citrazinic acid

Tetraethylammonium chloride

Phosphorus oxychloride (POCl₃)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Crushed ice

Deionized water

Procedure:

Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g,

66.7 mmol) in phosphorus oxychloride (20 mL, in excess).

Heat the reaction mixture at 130 °C for 18 hours.

Increase the temperature to 145 °C and continue heating for an additional 2 hours.

Cool the reaction mixture to room temperature.

Slowly and carefully pour the cooled mixture onto crushed ice (150 g) to quench the reaction.
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Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

Combine the organic layers and dry over anhydrous magnesium sulfate.

Filter the solution to remove the drying agent.

Concentrate the organic phase under reduced pressure to yield the solid product.

Expected Yield: Approximately 11.34 g (89%) of 2,6-dichloroisonicotinic acid as a white solid.[5]

Characterization:

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H), 13.90 (br s, OH).[5]

Key Reactions and Applications
The versatility of 2,6-dichloronicotinic acid as a chemical intermediate stems from the

reactivity of its two chlorine atoms and the carboxylic acid group. These functional groups allow

for a variety of subsequent transformations, leading to the synthesis of numerous valuable

compounds in the pharmaceutical and agrochemical industries.

Amide Bond Formation: Synthesis of Fungicide
Precursors
The carboxylic acid moiety of 2,6-dichloronicotinic acid can be readily converted to an amide.

This reaction is a critical step in the synthesis of several fungicides, including Boscalid.

This protocol outlines a general procedure for the formation of an amide from 2,6-
dichloronicotinic acid and an amine, a key step towards synthesizing Boscalid-like

molecules.[7]

Materials:

2,6-Dichloronicotinic acid

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

Desired amine (e.g., 2-amino-4'-chlorobiphenyl for Boscalid synthesis)
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Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure (via Acid Chloride):

In a round-bottom flask, suspend 2,6-dichloronicotinic acid (1.0 eq) in an anhydrous

solvent like DCM.

Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can

be added to facilitate the reaction.

Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored

by TLC or disappearance of starting material).

Remove the excess thionyl chloride and solvent under reduced pressure.

Dissolve the resulting crude 2,6-dichloronicotinoyl chloride in fresh anhydrous DCM.

In a separate flask, dissolve the amine (1.0 eq) and a tertiary amine base (1.5 eq) in

anhydrous DCM.

Cool the amine solution to 0 °C in an ice bath.

Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

Upon completion, quench the reaction with water and extract the product with DCM.

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the

crude amide.

Purify the product by recrystallization or column chromatography.
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Nucleophilic Substitution and Cross-Coupling Reactions
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The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution and

palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions

allow for the introduction of a wide range of functional groups at the 2- and 6-positions, leading

to the synthesis of diverse molecular scaffolds for drug discovery and agrochemical

development.

Applications in Drug Development and
Agrochemicals
The derivatives of 2,6-dichloronicotinic acid are key components in several commercially

important products.

Agrochemicals: Boscalid
Boscalid is a broad-spectrum fungicide that belongs to the class of succinate dehydrogenase

inhibitors (SDHIs).[8] It is synthesized from a derivative of 2-chloronicotinic acid.[7]

Boscalid functions by inhibiting the enzyme succinate dehydrogenase (Complex II) in the

mitochondrial electron transport chain of fungi.[8][9] This inhibition disrupts the fungal

respiratory process, leading to a cessation of energy production and ultimately cell death.[9]

Boscalid Complex_II

ATP Production Blocked

Fungal Cell Death

ATP
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Pharmaceuticals: Nevirapine and Lenvatinib
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Derivatives of 2,6-dichloronicotinic acid serve as precursors to important pharmaceutical

agents.

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of

HIV-1 infection.[1][5] Its synthesis involves precursors derived from chloronicotinic acids.

Nevirapine binds to a non-catalytic site on the HIV reverse transcriptase enzyme, inducing a

conformational change that inhibits its function.[10][11][12] This prevents the conversion of viral

RNA to DNA, a crucial step in the HIV replication cycle.[10][12]

Nevirapine Reverse_Transcriptase

Viral DNA Synthesis Blocked
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Viral_DNA
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Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various

cancers, including thyroid, renal, and hepatocellular carcinomas.[2]

Lenvatinib targets several receptor tyrosine kinases (RTKs) involved in tumor growth and

angiogenesis, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast

growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα),

RET, and KIT.[2][13][14] By inhibiting these kinases, Lenvatinib disrupts downstream signaling

pathways, leading to a reduction in tumor cell proliferation and angiogenesis.[2][15][16]
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Conclusion
2,6-Dichloronicotinic acid is a cornerstone intermediate in modern organic synthesis. Its

inherent reactivity, coupled with the ability to undergo a variety of chemical transformations,

makes it an indispensable tool for the synthesis of high-value molecules. The applications

highlighted in this guide, from life-saving pharmaceuticals to essential agrochemicals,

underscore the significance of this versatile compound in advancing science and technology.

For researchers and professionals in drug development and chemical synthesis, a deep

understanding of the properties and reactivity of 2,6-dichloronicotinic acid is key to unlocking

new synthetic possibilities and developing innovative solutions to global challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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